molecular formula C17H20N6O2S2 B11504563 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide

4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide

Cat. No.: B11504563
M. Wt: 404.5 g/mol
InChI Key: NYLMDIWSFXZHGZ-UHFFFAOYSA-N
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Description

4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including amino, cyano, thiazole, and carbamoyl moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the cyanoacetylation of amines, followed by the formation of thiazole derivatives through condensation reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of multiple functional groups within a single molecule enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C17H20N6O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-amino-1-cyano-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carboxamide

InChI

InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,10H,1-5,9H2,(H2,19,23)(H2,20,25)(H,21,22,24)

InChI Key

NYLMDIWSFXZHGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=NC(=C2C(=O)N)SCC(=O)NC3=NC=CS3)N)C#N

Origin of Product

United States

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